1-(4-FLUOROPHENYL)-1,3-DIHYDRO-3-OXO-5-ISOBENZOFURANCARBOXAMIDE
Overview
Description
1-(4-FLUOROPHENYL)-1,3-DIHYDRO-3-OXO-5-ISOBENZOFURANCARBOXAMIDE is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, an isobenzofuran ring, and a carboxamide functional group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Scientific Research Applications
1-(4-FLUOROPHENYL)-1,3-DIHYDRO-3-OXO-5-ISOBENZOFURANCARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It is known that compounds with similar structures can interact with their targets, leading to changes in cellular processes . These interactions can result in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, leading to diverse biological activities . For instance, indole derivatives have been found to possess various biological activities, which suggests that they may interact with multiple biochemical pathways .
Pharmacokinetics
Similar compounds have been studied for their absorption, distribution, metabolism, and excretion (adme) properties . These studies can provide insights into the potential bioavailability of “1-(4-Fluorophenyl)-3-oxo-1,3-dihydroisobenzofuran-5-carboxamide”.
Result of Action
Similar compounds have been found to have a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds . For instance, factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of these compounds.
Biochemical Analysis
Biochemical Properties
1-(4-Fluorophenyl)-3-oxo-1,3-dihydroisobenzofuran-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glycine transporters, particularly GLYT1, which is associated with glutamatergic synapses . This interaction suggests that 1-(4-Fluorophenyl)-3-oxo-1,3-dihydroisobenzofuran-5-carboxamide may influence neurotransmission mediated by NMDA receptors. Additionally, the compound’s interaction with other biomolecules, such as enzymes involved in oxidative stress responses, highlights its potential role in modulating cellular redox states .
Cellular Effects
The effects of 1-(4-Fluorophenyl)-3-oxo-1,3-dihydroisobenzofuran-5-carboxamide on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of acetylcholinesterase, an enzyme crucial for neurotransmission . This modulation can lead to changes in nerve impulse transmission, potentially affecting behavior and cellular responses. Furthermore, the compound’s impact on oxidative stress pathways suggests it may play a role in protecting cells from oxidative damage .
Molecular Mechanism
The molecular mechanism of 1-(4-Fluorophenyl)-3-oxo-1,3-dihydroisobenzofuran-5-carboxamide involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to bind to the colchicine site on tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics . This disruption can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s ability to modulate NMDA receptor activity through its interaction with glycine transporters further elucidates its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Fluorophenyl)-3-oxo-1,3-dihydroisobenzofuran-5-carboxamide change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, the compound’s interaction with oxidative stress pathways may lead to the formation of secondary products, such as malondialdehyde, which can serve as biomarkers for oxidative injury . Additionally, the compound’s stability in various experimental conditions can affect its efficacy and potency over time.
Dosage Effects in Animal Models
The effects of 1-(4-Fluorophenyl)-3-oxo-1,3-dihydroisobenzofuran-5-carboxamide vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects on cellular and physiological functions. For instance, higher doses of the compound have been associated with increased toxicity and adverse effects, such as impaired nerve impulse transmission and behavioral changes . Conversely, lower doses may provide therapeutic benefits without significant side effects. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
1-(4-Fluorophenyl)-3-oxo-1,3-dihydroisobenzofuran-5-carboxamide is involved in several metabolic pathways. The compound undergoes biotransformation through reactions such as hydroxylation and N-dealkylation . These metabolic processes are facilitated by enzymes, including cytochrome P450 enzymes, which play a crucial role in the compound’s metabolism. The resulting metabolites can influence metabolic flux and metabolite levels, further affecting the compound’s biological activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-(4-Fluorophenyl)-3-oxo-1,3-dihydroisobenzofuran-5-carboxamide within cells and tissues are mediated by various transporters and binding proteins. For example, the compound’s interaction with glycine transporters, such as GLYT1, suggests its involvement in neurotransmitter transport and distribution . Additionally, the compound’s ability to bind to tubulin and other cytoskeletal proteins can influence its localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 1-(4-Fluorophenyl)-3-oxo-1,3-dihydroisobenzofuran-5-carboxamide plays a critical role in its activity and function. The compound has been found to localize in various subcellular compartments, including the cytoplasm and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For instance, the compound’s interaction with glycine transporters and NMDA receptors suggests its localization at synaptic sites, where it can modulate neurotransmission . Additionally, its binding to tubulin and disruption of microtubule dynamics highlight its role in the cytoskeleton .
Preparation Methods
The synthesis of 1-(4-FLUOROPHENYL)-1,3-DIHYDRO-3-OXO-5-ISOBENZOFURANCARBOXAMIDE typically involves multiple steps, including the formation of the isobenzofuran ring and the introduction of the fluorophenyl group. One common synthetic route involves the following steps:
Formation of the Isobenzofuran Ring: This step often involves the cyclization of a suitable precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Friedel-Crafts acylation reaction, using a fluorobenzene derivative and an appropriate acylating agent.
Formation of the Carboxamide Group: The final step involves the conversion of the intermediate product to the carboxamide derivative through amidation reactions, typically using ammonia or an amine under suitable conditions
Chemical Reactions Analysis
1-(4-FLUOROPHENYL)-1,3-DIHYDRO-3-OXO-5-ISOBENZOFURANCARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used
Comparison with Similar Compounds
1-(4-FLUOROPHENYL)-1,3-DIHYDRO-3-OXO-5-ISOBENZOFURANCARBOXAMIDE can be compared with other similar compounds, such as:
Fluorinated Pyrazoles: These compounds also contain a fluorophenyl group and exhibit similar biological activities, including antimicrobial and anticancer properties.
Indole Derivatives: Indole derivatives share structural similarities and are known for their diverse biological activities, including antiviral and anti-inflammatory effects.
Oxadiazole Derivatives: These compounds have a similar heterocyclic structure and are used in various applications, including medicinal chemistry and material science .
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-oxo-1H-2-benzofuran-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c16-10-4-1-8(2-5-10)13-11-6-3-9(14(17)18)7-12(11)15(19)20-13/h1-7,13H,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZPFXMISWZNCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C3=C(C=C(C=C3)C(=O)N)C(=O)O2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675908 | |
Record name | 1-(4-Fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372941-46-3 | |
Record name | 1-(4-Fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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